molecular formula C19H24N2O3 B2634836 1-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxamide CAS No. 903584-10-1

1-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2634836
CAS No.: 903584-10-1
M. Wt: 328.412
InChI Key: COEMEKDUVOYFMY-UHFFFAOYSA-N
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Description

1-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the chromene core: The chromene core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

    Introduction of the isopropyl group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the piperidine ring: The piperidine ring can be attached through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the chromene core.

    Formation of the carboxamide group: The carboxamide group can be introduced by reacting the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the chromene or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents like alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various alkyl, acyl, or aryl groups.

Scientific Research Applications

1-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Compounds like 4-hydroxycoumarin and warfarin share structural similarities with the chromene core.

    Piperidine derivatives: Compounds such as piperine and piperidine-4-carboxamide have similar piperidine ring structures.

Uniqueness

1-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxamide is unique due to the combination of its chromene core, isopropyl group, piperidine ring, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2-oxo-6-propan-2-ylchromen-4-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-12(2)14-3-4-17-16(9-14)15(10-18(22)24-17)11-21-7-5-13(6-8-21)19(20)23/h3-4,9-10,12-13H,5-8,11H2,1-2H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEMEKDUVOYFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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